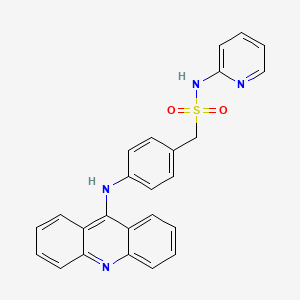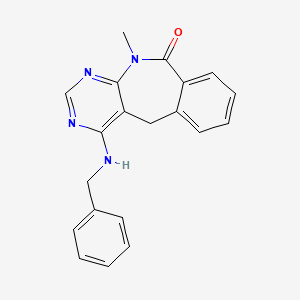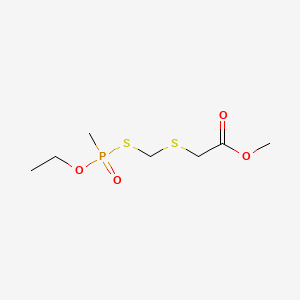
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate is an organophosphate compound. It is known for its dual-use nature, being utilized in both constructive applications such as the synthesis of pesticides and pharmaceuticals, and in the synthesis of nerve agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with methoxycarbonylmethyl thiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate with similar applications.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Used in similar contexts but with different functional groups.
VX nerve agent: A highly toxic nerve agent with a similar phosphonothioate structure .
Uniqueness
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its dual-use nature also sets it apart from other compounds, making it valuable in both constructive and potentially harmful applications .
Properties
CAS No. |
74789-24-5 |
|---|---|
Molecular Formula |
C7H15O4PS2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
methyl 2-[[ethoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C7H15O4PS2/c1-4-11-12(3,9)14-6-13-5-7(8)10-2/h4-6H2,1-3H3 |
InChI Key |
CCDSSZNHINXYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SCSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



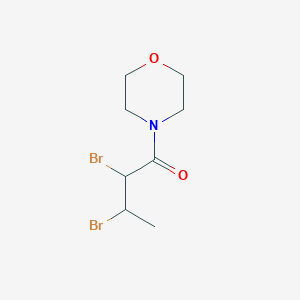

![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
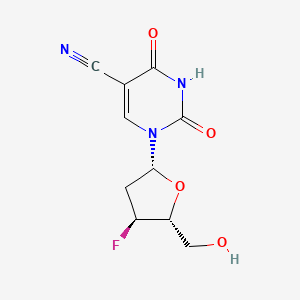
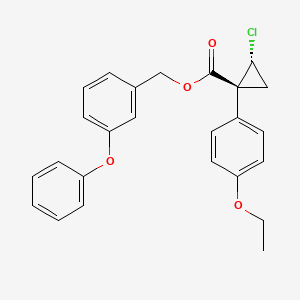
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
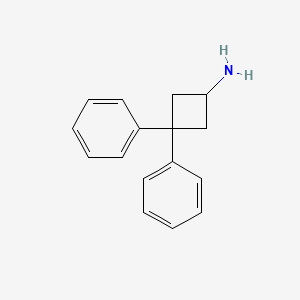
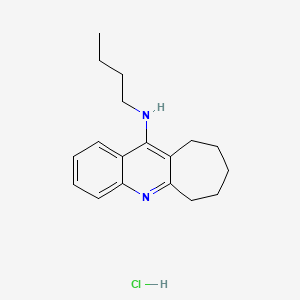
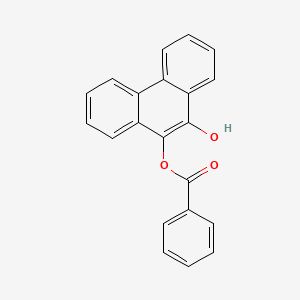
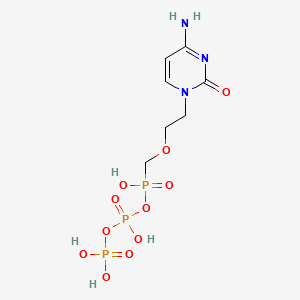
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
